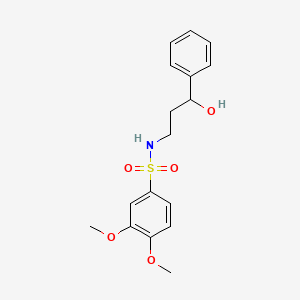

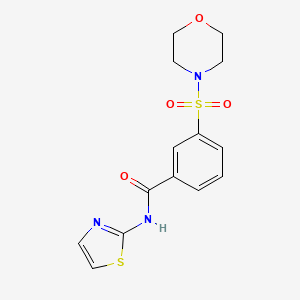

![molecular formula C22H21N5O4S B2602428 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 1023846-67-4](/img/structure/B2602428.png)

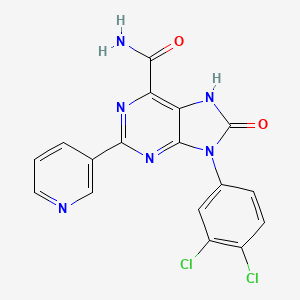

2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide” is a complex organic molecule with the molecular formula C29H27N5O5S . It has a molecular weight of 557.6 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, including an imidazo[1,2-c]quinazoline ring, a sulfanyl group, an acetamide group, and a methoxyphenyl group . The exact 3D conformation of the molecule would depend on the specific spatial arrangement of these groups .Physical And Chemical Properties Analysis

This compound has a molecular weight of 557.6 g/mol . It has 2 hydrogen bond donors and 8 hydrogen bond acceptors . It also has a rotatable bond count of 10 . The exact mass of the compound is 557.17329015 g/mol .Scientific Research Applications

Synthesis Approaches

The compound 2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide, although not directly mentioned, seems to be a part of the broader family of quinazolinone and acetamide derivatives. Research indicates a myriad of synthesis methods and applications for similar compounds:

Hybrid Molecule Synthesis

A cost-effective approach for synthesizing a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, starting from 5-amino-1,3,4-thiadiazole-2-thiol, has been proposed. This method involves stepwise alkylation and acylation to obtain the target compound, exhibiting significant anticancer activity in vitro (Yushyn, Holota, & Lesyk, 2022).

Peptidomimetic Building Blocks

Synthesis of novel peptidomimetic building blocks like N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide from N-(4-oxocyclohexyl)acetamide illustrates the intricate chemistry involved in creating complex bioactive molecules (Marinko et al., 2000).

Anticancer Drug Synthesis

The synthesis of 2,6-Dimethyl-3,4-dihydro-4-oxo-quinazoline as a key intermediate for the anticancer drug Raltitrexed showcases the compound's relevance in pharmaceutical manufacturing (Zhang, 2009).

Reactions with Various Nucleophiles

Investigations into the reactions of quinazoline derivatives with different nucleophiles, leading to the formation of various substituted quinazolines, highlights the compound's versatility in chemical synthesis (Markosyan et al., 2018).

Intramolecular Electrophilic Cyclization

The formation of fused quinazolinium derivatives via intramolecular electrophilic cyclization indicates the compound's potential in the synthesis of structurally complex molecules (Kut, Onysko, & Lendel, 2020).

Synthesis of PET Tracers

Synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET tracers in imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) signifies the compound's application in advanced medical diagnostics (Gao, Wang, & Zheng, 2016).

Anxiosedative and Antidepressant Agents

The synthesis of quinazoline acetanilide derivatives and their evaluation as anxiosedative and antidepressant agents demonstrate the compound's therapeutic potential (Tyurenkov et al., 2013).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and potential applications. Given the biological activity of similar compounds , it could be of interest in the development of new drugs or treatments.

properties

IUPAC Name |

2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O4S/c1-31-14-8-6-13(7-9-14)11-24-19(29)10-17-21(30)27-20(25-17)15-4-2-3-5-16(15)26-22(27)32-12-18(23)28/h2-9,17H,10-12H2,1H3,(H2,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLJFKXRMUTIFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

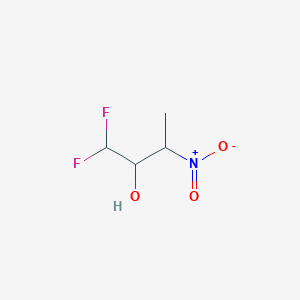

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)

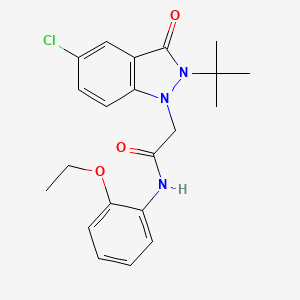

![2-[1-(6-Ethoxypyridazine-3-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2602353.png)

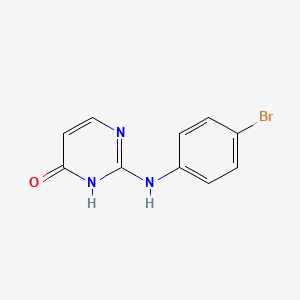

![2-[(2-Chlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2602366.png)